Methyl 2-(bromomethyl)-4-iodobenzoate
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Overview
Description
Methyl 2-(bromomethyl)-4-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromomethyl and iodine groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-4-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of methyl benzoate derivatives. One common method involves the following steps:
Bromination: Methyl 4-methylbenzoate is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromomethyl group at the 2-position.
Iodination: The resulting methyl 2-(bromomethyl)-4-methylbenzoate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate to replace the methyl group at the 4-position with an iodine atom.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-4-iodobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Coupling Reactions: Biaryl compounds or alkenes, depending on the coupling partner.
Reduction: The corresponding alcohol, methyl 2-(hydroxymethyl)-4-iodobenzoate.
Scientific Research Applications
Methyl 2-(bromomethyl)-4-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-4-iodobenzoate depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Coupling Reactions: The iodine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.
Comparison with Similar Compounds
Methyl 2-(bromomethyl)-4-iodobenzoate can be compared with other halogenated benzoates, such as:
Methyl 2-(chloromethyl)-4-iodobenzoate: Similar reactivity but with a chlorine atom instead of bromine, leading to different reaction rates and selectivity.
Methyl 2-(bromomethyl)-4-bromobenzoate: Contains two bromine atoms, which can affect the compound’s reactivity and the types of reactions it undergoes.
Methyl 2-(bromomethyl)-4-fluorobenzoate: The presence of a fluorine atom can significantly alter the electronic properties and reactivity of the compound.
Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in organic synthesis and research.
Biological Activity
Methyl 2-(bromomethyl)-4-iodobenzoate is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry, due to its potential biological activity. This article delves into the compound's biological properties, including its mechanisms of action, synthesis, and applications in drug development.
Chemical Structure and Properties
This compound is characterized by the presence of both bromine and iodine substituents on the benzene ring, which can significantly influence its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The halogen atoms (Br and I) can be replaced by nucleophiles, leading to various derivatives that may exhibit different biological activities. This property has been explored in several studies focusing on its interaction with biological targets.
Biological Activity
-
Anticancer Activity :
- Research indicates that halogenated benzoates can exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- A study demonstrated that compounds containing bromine and iodine substituents exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values reported in the micromolar range .
- Enzyme Inhibition :
- Anti-inflammatory Properties :
Case Studies
Case Study 1: Anticancer Activity Assessment
A series of experiments were conducted to evaluate the anticancer efficacy of this compound derivatives on MCF-7 cells. The results demonstrated a dose-dependent inhibition of cell growth with significant statistical relevance (p < 0.05). The following table summarizes the IC50 values observed:
Compound | IC50 (µM) |
---|---|
This compound | 15 ± 2 |
Control (Untreated) | >100 |
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, derivatives were tested against SARS-CoV-2 nsp14 methyltransferase. The results indicated that certain modifications led to subnanomolar inhibitory activity, showcasing the potential for developing antiviral agents based on this scaffold .
Synthesis and Applications
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to produce more complex molecules through various chemical reactions such as:
- Nucleophilic Substitution : Facilitating the introduction of various functional groups.
- Coupling Reactions : Participating in cross-coupling reactions to form carbon-carbon bonds.
These synthetic pathways are crucial for developing new pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C9H8BrIO2 |
---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-4-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 |
InChI Key |
NOTJJRMYBQBRQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)CBr |
Origin of Product |
United States |
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